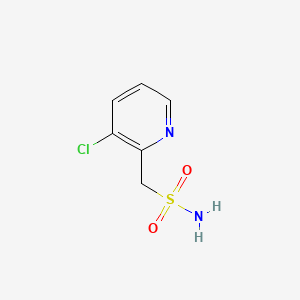
(3-chloropyridin-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloropyridin-2-yl)methanesulfonamide, also known as CPM, is an important organic compound that has been used in a variety of scientific applications. CPM is a versatile compound that can be used in a variety of synthetic processes and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
(3-chloropyridin-2-yl)methanesulfonamide has been used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as a building block for the synthesis of pharmaceuticals. This compound has also been used as an inhibitor of enzymes and as a ligand for metal complexes. In addition, this compound has been used to study protein-protein interactions and to study the mechanism of action of drugs.
Mécanisme D'action
The mechanism of action of (3-chloropyridin-2-yl)methanesulfonamide is not fully understood. However, it is believed that this compound can bind to certain proteins, such as enzymes, and inhibit their activity. In addition, this compound can interact with metal complexes and can be used to study protein-protein interactions.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, this compound has been shown to have an anti-inflammatory effect and to have an effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
(3-chloropyridin-2-yl)methanesulfonamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, this compound is a versatile compound that can be used in a variety of synthetic processes. However, this compound has some limitations for use in laboratory experiments. It is a toxic compound and should be handled with care. In addition, this compound can react with certain compounds, such as acids, and should be stored in an inert atmosphere.
Orientations Futures
There are several potential future directions for research on (3-chloropyridin-2-yl)methanesulfonamide. One potential direction is to further study its biochemical and physiological effects, such as its effect on the immune system and its anti-inflammatory properties. Another potential direction is to further study its mechanism of action, such as its interaction with proteins and metal complexes. In addition, further research could be done on the synthesis of this compound and its use as a reagent in organic synthesis and as a catalyst for the synthesis of polymers. Finally, further research could be done on the use of this compound in the synthesis of pharmaceuticals.
Méthodes De Synthèse
(3-chloropyridin-2-yl)methanesulfonamide can be synthesized using a variety of methods. The most common method is the reaction of 3-chloropyridine with methanesulfonamide in the presence of a base such as sodium hydroxide. This reaction proceeds in a two-step process, first forming the intermediate 3-chloropyridinium methanesulfonate salt, which then undergoes a nucleophilic substitution reaction with methanesulfonamide to form this compound. Other methods of synthesis include the reaction of 3-chloropyridine with methanesulfonyl chloride in the presence of a base and the reaction of 3-chloropyridine with methanesulfonyl fluoride in the presence of a base.
Propriétés
IUPAC Name |
(3-chloropyridin-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-5-2-1-3-9-6(5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMAVFSTVZFTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CS(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
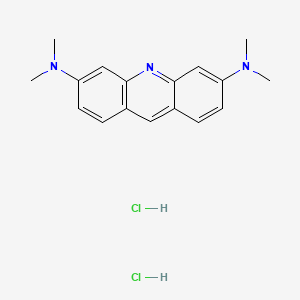
![2-(iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of diastereomers](/img/structure/B6609285.png)
![[2-(trifluoromethyl)oxetan-2-yl]methanol](/img/structure/B6609291.png)


![({3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine hydrochloride](/img/structure/B6609317.png)
![(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride](/img/structure/B6609330.png)
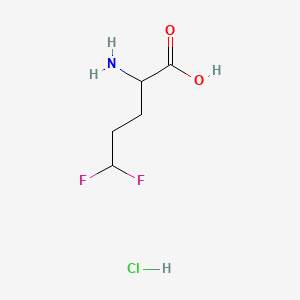
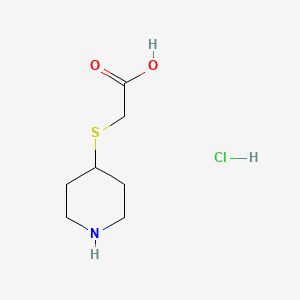
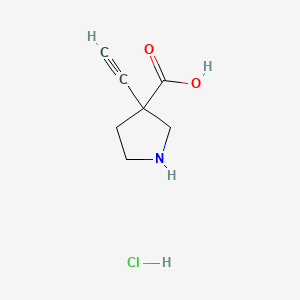

![rac-2,2,2-trifluoro-1-[(1R,5R)-1-(5-iodo-2,4-dimethoxyphenyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one](/img/structure/B6609369.png)
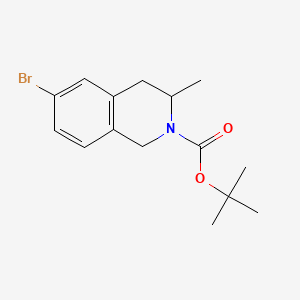
![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B6609379.png)
